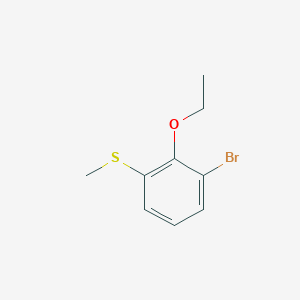

(3-Bromo-2-ethoxyphenyl)(methyl)sulfane

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-ethoxy-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-3-11-9-7(10)5-4-6-8(9)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXONQYZPBPRAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Aryl Ethers and Organosulfur Compounds in Synthetic Design

Halogenated aryl ethers and organosulfur compounds are two classes of molecules that have independently carved out significant niches in the landscape of organic synthesis. Aryl halides, which include derivatives of benzene (B151609) containing elements like chlorine, bromine, or iodine, are fundamental building blocks in a vast array of chemical reactions. taylorandfrancis.comrsc.org They are particularly valued as precursors in cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.org The nature of the halogen atom is of critical importance, with aryl iodides generally exhibiting higher reactivity in cross-coupling reactions compared to their bromide or chloride counterparts. nih.gov The presence of a halogen atom on an aromatic ring can also be leveraged for late-stage functionalization, allowing for the introduction of diverse chemical entities into a molecule at a later point in a synthetic sequence. nih.gov

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are equally indispensable in modern synthetic chemistry. wikipedia.org These compounds are not only prevalent in numerous pharmaceuticals, natural products, and materials but also serve as versatile intermediates in organic synthesis. nih.gov The sulfur atom can exist in various oxidation states, which imparts a rich and diverse chemistry to these molecules. nih.gov For instance, sulfides can be readily oxidized to sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry. nih.gov Furthermore, thioethers, a subclass of organosulfur compounds, are crucial in a variety of synthetic transformations and are often found in biologically active molecules. nih.gov

The convergence of these two functionalities in a single molecule, as seen in (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, creates a powerful synthetic tool. The bromo substituent provides a handle for metal-catalyzed cross-coupling reactions, while the methylthio group can be manipulated through oxidation or used to direct metallation reactions. The ethoxy group, a common feature in many pharmacologically active compounds, further modulates the electronic properties of the aromatic ring and can influence the reactivity of the other functional groups.

Evolution of Research Perspectives on Substituted Aromatic Sulfides

The study of substituted aromatic sulfides has evolved significantly over the decades, moving from fundamental investigations of their properties and reactivity to their application in increasingly complex and sophisticated synthetic endeavors. Initially, research focused on basic methods for their preparation, such as the alkylation of thiophenols, and an exploration of their characteristic odors. wikipedia.org However, the realization that the sulfide (B99878) linkage could be a key structural element in a wide range of applications spurred more advanced research.

In the realm of materials science, the development of phenylene sulfide resins demonstrated the potential of aromatic sulfides to form robust polymers with desirable thermal and chemical resistance. acs.org In medicinal chemistry, the discovery of numerous sulfur-containing drugs, including sulfonamides and penicillin, highlighted the importance of the sulfide functional group for biological activity. nih.gov This led to a surge in the development of new synthetic methods for the preparation of a diverse array of substituted aromatic sulfides, with a particular emphasis on controlling the substitution pattern on the aromatic ring to fine-tune biological efficacy.

More recently, the focus has shifted towards the use of substituted aromatic sulfides as versatile intermediates in organic synthesis. The ability of the sulfur atom to stabilize adjacent carbanions and to direct ortho-lithiation has been extensively exploited to create complex substitution patterns on aromatic rings. Furthermore, the development of new catalytic systems has enabled the selective transformation of both the sulfide group and other substituents on the aromatic ring, providing chemists with a powerful toolkit for the construction of intricate molecular architectures. The ongoing exploration of organosulfur chemistry continues to unveil new reactions and applications, cementing the position of substituted aromatic sulfides as a cornerstone of modern organic synthesis. nih.gov

Rationale for the Comprehensive Academic Investigation of 3 Bromo 2 Ethoxyphenyl Methyl Sulfane As a Molecular Scaffold

A comprehensive academic investigation of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane is warranted due to its potential as a highly versatile and strategically valuable molecular scaffold in organic synthesis. The rationale for such an investigation is rooted in the unique combination of functional groups present in the molecule and the myriad of synthetic possibilities that arise from their interplay.

The bromo substituent at the 3-position of the aromatic ring serves as a prime handle for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a diverse array of carbon-based substituents at this position, enabling the construction of complex molecular frameworks. The ethoxy group at the 2-position, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions and modulate the reactivity of the adjacent bromo substituent.

The methylthio group, also at the 2-position, offers a wealth of synthetic opportunities. It can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which are themselves valuable functional groups with applications in medicinal chemistry and as directing groups in further synthetic transformations. The sulfoxide, for instance, could be used to introduce chirality into the molecule. Moreover, the methylthio group can direct ortho-lithiation to the adjacent 3-position, providing an alternative strategy for functionalization at this site.

The strategic placement of these three functional groups on a single aromatic ring creates a platform for sequential and orthogonal synthetic transformations. For example, one could envision a sequence where the bromo group is first utilized in a cross-coupling reaction, followed by oxidation of the methylthio group and subsequent functionalization of the aromatic ring. This ability to selectively address different parts of the molecule in a controlled manner is a hallmark of a powerful synthetic building block. A detailed study of the reactivity and synthetic applications of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane would undoubtedly expand the synthetic chemist's toolbox and could pave the way for the discovery of new and efficient routes to valuable target molecules.

An in-depth analysis of the synthetic strategies for creating (3-Bromo-2-ethoxyphenyl)(methyl)sulfane and related aryl sulfide (B99878) structures reveals a variety of sophisticated chemical methodologies. The construction of these molecules hinges on two critical transformations: the formation of the carbon-sulfur bond and the regioselective introduction of a bromine atom onto the aromatic ring. This article explores the primary techniques employed for these synthetic steps, offering a detailed examination of the underlying chemical principles and experimental considerations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis Principles.

The chemical shift (δ) in NMR spectroscopy is highly sensitive to the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts. In (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, the bromine atom acts as an electron-withdrawing group through induction, while the ethoxy and methylthio groups are electron-donating through resonance.

For the ¹H NMR spectrum , the aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The proton ortho to the bromine atom (H-4) would likely be the most deshielded due to the inductive effect of the adjacent bromine. The protons on the ethoxy group would appear as a quartet (CH₂) and a triplet (CH₃), typically around δ 4.0 and δ 1.4 ppm, respectively. The methyl protons of the sulfane group would present as a singlet around δ 2.5 ppm.

In the ¹³C NMR spectrum , the carbon atoms of the benzene (B151609) ring will show distinct chemical shifts based on the attached substituents. The carbon bearing the bromine atom (C-3) is expected to be shielded due to the "heavy atom effect," while the carbon attached to the ethoxy group (C-2) will be significantly deshielded. The carbons of the ethoxy and methylsulfane groups will have characteristic shifts in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | ~7.3 | d | ~115 |

| H-5 | ~6.8 | t | ~125 |

| H-6 | ~7.0 | d | ~118 |

| OCH₂CH₃ | ~4.1 | q | ~64 |

| OCH₂CH₃ | ~1.4 | t | ~15 |

| SCH₃ | ~2.5 | s | ~16 |

| C-1 | - | - | ~128 |

| C-2 | - | - | ~155 |

| C-3 | - | - | ~112 |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC).

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6). It would also confirm the coupling between the methylene (B1212753) and methyl protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton at ~7.3 ppm would show a cross-peak with the carbon at ~115 ppm, confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methyl protons of the sulfane group (SCH₃) would show a correlation to the aromatic carbon C-1, and the methylene protons of the ethoxy group (OCH₂) would show a correlation to C-2, confirming the connectivity of these groups to the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

Predicted FT-IR Data for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (ethoxy, methylthio) | 2980-2850 | Medium-Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-O-C asymmetric stretch (ether) | 1270-1200 | Strong |

| C-O-C symmetric stretch (ether) | 1075-1020 | Strong |

| C-S stretch | 710-570 | Weak-Medium |

| C-Br stretch | 680-515 | Medium-Strong |

Raman Spectroscopy.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds.

For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, the aromatic ring vibrations and the C-S stretching vibration are expected to be prominent in the Raman spectrum. The symmetric breathing mode of the benzene ring, typically observed around 1000 cm⁻¹, would be a characteristic feature. longdom.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) provide information about the extent of conjugation and the presence of chromophores.

The benzene ring in (3-Bromo-2-ethoxyphenyl)(methyl)sulfane is the primary chromophore. The substituents on the ring will influence the energy of the π → π* transitions. The ethoxy and methylthio groups, being auxochromes with lone pairs of electrons, are expected to cause a bathochromic shift (red shift) of the absorption bands compared to unsubstituted benzene. The bromine atom will also contribute to this shift. It is anticipated that the spectrum would show a primary absorption band (E2-band) around 210-230 nm and a secondary, fine-structured band (B-band) around 260-280 nm. The presence of the sulfur atom may also introduce n → σ* transitions at lower wavelengths.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, specific mass spectrometric techniques can provide definitive evidence of its identity and insights into its chemical stability.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, with a chemical formula of C9H11BrOS, the expected exact mass can be calculated based on the most abundant isotopes of each element. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments. docbrown.info This isotopic signature, with two peaks of nearly equal intensity separated by two m/z units, serves as a key diagnostic feature in the mass spectrum. docbrown.info

Table 1: Predicted HRMS Data for the Molecular Ion of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₁₁⁷⁹BrOS]⁺ | ⁷⁹Br | 245.9768 |

| [C₉H₁₁⁸¹BrOS]⁺ | ⁸¹Br | 247.9748 |

This table presents the predicted high-resolution mass-to-charge ratios for the molecular ions of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane containing the two stable isotopes of bromine. These theoretical values would be compared against experimental data for confirmation.

The fragmentation pathways of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane under techniques like electron ionization (EI) or collision-induced dissociation (CID) would provide further structural information. Expected fragmentation patterns could include the loss of the methyl group (-CH₃), the ethyl group (-C₂H₅) from the ethoxy moiety, or cleavage of the C-S or C-Br bonds. The analysis of the mass spectra of related bromo-aromatic compounds can provide a basis for predicting these fragmentation patterns. docbrown.inforesearchgate.net

Chemical derivatization techniques, such as selective oxidation or methylation of the sulfide (B99878) group, can be employed to further confirm the structure of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane and to aid in its characterization, especially in complex mixtures.

Selective oxidation of the sulfide to a sulfoxide (B87167) or a sulfone creates derivatives with distinct molecular weights and potentially different fragmentation patterns. nih.govacs.orgjsynthchem.comresearchgate.net Oxidation increases the molecular weight by 16 atomic mass units (for a sulfoxide) or 32 atomic mass units (for a sulfone). This mass shift can be readily detected by mass spectrometry and provides unequivocal evidence for the presence of a sulfur atom susceptible to oxidation. nih.gov The resulting sulfoxide or sulfone may also exhibit characteristic fragmentation pathways, such as the loss of SO or SO₂, which can further corroborate the structure. nih.gov

Selective S-methylation of the sulfide group to form a sulfonium (B1226848) salt is another derivatization strategy. tandfonline.com This would introduce a positive charge and a methyl group, leading to a predictable increase in mass and a change in the molecule's ionization properties, which can be advantageous for certain types of mass spectrometric analysis.

Table 2: Predicted Molecular Weights of Derivatization Products

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) |

| (3-Bromo-2-ethoxyphenyl)(methyl)sulfoxide | C₉H₁₁BrO₂S | 263.15 |

| (3-Bromo-2-ethoxyphenyl)(methyl)sulfone | C₉H₁₁BrO₃S | 279.15 |

| (3-Bromo-2-ethoxyphenyl)(dimethyl)sulfonium salt | C₁₀H₁₄BrOS⁺ | 261.18 |

This table shows the expected molecular weights of the products from selective oxidation and methylation of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane. These values are based on the most common isotopes.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, which is a liquid at room temperature according to some suppliers, crystallization would be a prerequisite for these analyses. sigmaaldrich.com

Should suitable single crystals of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. nist.gov The process would involve mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. researchgate.net The resulting diffraction pattern is then used to solve the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

The crystal packing analysis would reveal the nature of intermolecular interactions that stabilize the crystal lattice. In the case of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, one would expect to observe van der Waals forces as the primary packing interactions. The presence of the ethoxy group could lead to weak C-H···O hydrogen bonds, which are common in the crystal structures of ethoxy-substituted phenyl compounds. researchgate.netiucr.orgnih.goviucr.orgnih.gov The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing. nih.gov

Table 3: Anticipated Crystallographic Parameters and Interactions

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths and Angles | Precise intramolecular geometric data |

| Intermolecular Interactions | e.g., van der Waals forces, C-H···O hydrogen bonds, Halogen bonds |

This table outlines the key parameters that would be determined from a successful single-crystal X-ray diffraction study, providing a complete picture of the solid-state structure.

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. libretexts.org It can be used to identify the crystalline phases present in a sample and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure.

A PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase produces a unique diffraction pattern, characterized by the positions and intensities of the diffraction peaks. For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, PXRD could be used to:

Confirm the crystalline nature of a solid sample.

Identify the presence of different polymorphs, which may have different physical properties.

Monitor phase transitions as a function of temperature or pressure.

Assess the purity of a crystalline sample.

The analysis of PXRD data from related bromo-aromatic compounds can provide a reference for what might be expected for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane. researchgate.net

Computational and Theoretical Investigations of 3 Bromo 2 Ethoxyphenyl Methyl Sulfane

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Through DFT calculations, fundamental properties of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, such as its three-dimensional geometry, conformational landscape, and electronic distribution, can be meticulously investigated.

Geometry Optimization and Conformational Analysis

The geometry of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane is primarily dictated by the orientation of the ethoxy and methylsulfane substituents relative to the benzene (B151609) ring. Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the most stable arrangement of these groups.

The conformational landscape of this molecule is of particular interest. The rotation around the C(aryl)-O bond of the ethoxy group and the C(aryl)-S bond of the methylsulfane group gives rise to various possible conformers. For the ethoxy group, studies on ethoxybenzene have shown that the most stable conformation is typically planar, with the ethyl group lying in the plane of the benzene ring. This preference arises from a balance between steric hindrance and electronic effects. It is expected that in (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, the ethoxy group will also favor a planar or near-planar orientation. However, the presence of the adjacent bulky bromine atom and the methylsulfane group will likely introduce steric strain, potentially leading to a slightly twisted conformation being the global minimum.

Similarly, the methylsulfane group's orientation will be influenced by steric interactions with the neighboring ethoxy group. The rotation around the C(aryl)-S bond will likely have a relatively low energy barrier. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles associated with the ethoxy and methylsulfane groups to identify all low-energy conformers and the transition states connecting them.

Table 1: Predicted Stable Conformers of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane (Note: This is a hypothetical table based on expected outcomes of DFT calculations. Actual values would require specific computational runs.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

|---|---|---|---|

| I (Global Minimum) | 0.00 | C-C-O-C ≈ ±10° C-C-S-C ≈ ±30° | Slightly twisted ethoxy group due to steric hindrance from the bromine atom. |

| II | ~0.5 - 1.5 | C-C-O-C ≈ ±170° C-C-S-C ≈ ±30° | Alternative low-energy conformer with a different orientation of the ethoxy group. |

| III | > 2.0 | C-C-O-C ≈ ±90° C-C-S-C ≈ ±90° | Higher energy conformer representing a transition state or a shallow local minimum. |

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfur atom of the methylsulfane group, which possesses lone pairs of electrons. The ethoxy group, also being an electron-donating group, will contribute to the electron density of the HOMO. The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the C-Br bond, reflecting its potential as an electron-accepting site.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The presence of the bromo, ethoxy, and methylsulfane substituents will modulate this gap. Both the ethoxy and methylsulfane groups are electron-donating, which will raise the energy of the HOMO. The bromine atom, being electronegative, will lower the energy of the LUMO. The interplay of these effects will determine the final HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Properties of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane (Note: This is a hypothetical table based on expected outcomes of DFT calculations.)

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 to -1.0 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 5.0 | Suggests a relatively stable molecule with moderate reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).

For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, the MEP map is expected to show the most negative potential (red regions) around the oxygen atom of the ethoxy group and the sulfur atom of the methylsulfane group, due to their lone pairs of electrons. These sites would be the most likely to interact with electrophiles. The aromatic ring will also exhibit negative potential, characteristic of its electron-rich π-system.

Conversely, the hydrogen atoms of the methyl and ethyl groups will show positive potential (blue regions). The region around the bromine atom is expected to be complex. While halogens are electronegative, larger halogens like bromine can exhibit a region of positive potential on their outermost surface along the C-Br bond axis, known as a "sigma-hole," making it a potential site for nucleophilic interaction. The hydrogen atoms on the aromatic ring will also exhibit some degree of positive potential.

Spectroscopic Prediction and Validation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. By simulating spectra, it is possible to assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic properties.

Computational Prediction of Vibrational Frequencies (IR, Raman)

The infrared (IR) and Raman spectra of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane can be computationally predicted by performing a frequency calculation on the optimized geometry. These calculations provide the vibrational modes and their corresponding frequencies and intensities.

The predicted IR spectrum would be expected to show characteristic peaks for the various functional groups present in the molecule. These would include:

Aromatic C-H stretching vibrations: Typically appearing in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching vibrations: From the ethoxy and methyl groups, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching vibrations: A series of peaks in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: For the aryl-ether linkage, expected around 1250 cm⁻¹.

C-S stretching vibrations: These are typically weak and can be found in the 700-600 cm⁻¹ range.

C-Br stretching vibration: Expected in the lower frequency region, typically below 700 cm⁻¹.

The Raman spectrum would provide complementary information, with the aromatic ring vibrations often showing strong Raman signals. By comparing the calculated vibrational frequencies (often scaled by an empirical factor to account for anharmonicity and basis set limitations) with experimental spectra, a detailed assignment of the vibrational modes can be achieved.

Table 3: Predicted Key Vibrational Frequencies for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane (Note: This is a hypothetical table based on expected outcomes of DFT calculations and known group frequencies.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3080 - 3020 | 3080 - 3020 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2980 - 2870 | 2980 - 2870 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1580, 1470 | 1580, 1470 | Strong (IR), Strong (Raman) |

| C-O-C Asymmetric Stretch | 1260 - 1230 | 1260 - 1230 | Strong (IR), Weak (Raman) |

| C-S Stretch | 710 - 680 | 710 - 680 | Weak (IR), Medium (Raman) |

| C-Br Stretch | 680 - 550 | 680 - 550 | Medium (IR), Strong (Raman) |

Theoretical Calculation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy group, and the methyl protons of the methylsulfane group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three substituents. The ethoxy and methylsulfane groups, being electron-donating, would tend to shield the aromatic protons, shifting their signals to a lower ppm value (upfield). Conversely, the electronegative bromine atom would deshield the adjacent protons, shifting their signals to a higher ppm value (downfield). The interplay of these effects would result in a complex splitting pattern in the aromatic region.

The ¹³C NMR spectrum would provide information about the carbon skeleton. The chemical shifts of the aromatic carbons would be particularly informative. The carbon atom attached to the bromine (C-Br) would be significantly shielded due to the "heavy atom effect." The carbons attached to the oxygen (C-O) and sulfur (C-S) would be deshielded. The remaining aromatic carbons would have chemical shifts determined by the combined electronic effects of the substituents.

By comparing the calculated chemical shifts (referenced to a standard like tetramethylsilane, TMS) with experimental data, a definitive assignment of the NMR signals can be made, confirming the structure of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane (Note: This is a hypothetical table based on expected outcomes of GIAO-DFT calculations and empirical additive models.)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8 - 7.5 | C-Br | 110 - 115 |

| -O-CH₂- | 4.0 - 4.2 | C-O | 150 - 155 |

| -CH₂-CH₃ | 1.3 - 1.5 | C-S | 135 - 140 |

| -S-CH₃ | 2.4 - 2.6 | Aromatic C-H | 115 - 130 |

| -O-CH₂- | 65 - 70 | ||

| -CH₂-CH₃ | 14 - 16 | ||

| -S-CH₃ | 15 - 20 |

Prediction of UV-Vis Electronic Absorption Spectra

The electronic absorption spectrum of a molecule is a key characteristic that provides insight into its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum mechanical method for predicting the UV-Vis spectra of organic compounds. researchgate.netmdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For a molecule like (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, TD-DFT calculations would typically be performed on a geometry optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. nih.gov Hybrid functionals such as B3LYP are often employed for their balance of accuracy and computational cost in predicting the spectra of organic molecules. researchgate.netmdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important to simulate the effect of the solvent environment on the electronic transitions.

The predicted UV-Vis spectrum would likely show several absorption bands corresponding to π→π* and n→π* transitions. The primary absorptions are expected to arise from the substituted benzene ring. The positions of the absorption maxima (λmax) would be influenced by the electronic effects of the bromo, ethoxy, and methylthio substituents. Based on data for similar aromatic sulfides and ethers, a hypothetical set of predicted absorption maxima is presented in Table 1.

Table 1: Hypothetical Predicted UV-Vis Absorption Data for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane in Ethanol

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.085 | HOMO → LUMO |

| S0 → S2 | 260 | 0.150 | HOMO-1 → LUMO |

| S0 → S3 | 225 | 0.450 | HOMO → LUMO+1 |

Note: This data is illustrative and based on typical TD-DFT results for substituted aromatic compounds.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, offering insights into the energetic feasibility of reaction pathways and the nature of transient species. nih.gov For a compound like (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, computational studies could be used to investigate its synthesis, for instance, via nucleophilic aromatic substitution or cross-coupling reactions.

By mapping the potential energy surface of a reaction, the relative energies of reactants, intermediates, transition states, and products can be determined. This allows for the calculation of reaction barriers (activation energies) and reaction enthalpies. For example, a plausible synthetic route could involve the reaction of 3-bromo-2-ethoxyphenol with a methylating agent for the thiol group. Density Functional Theory (DFT) calculations can be used to model the step-by-step mechanism of such a transformation.

A study on the Arbuzov reaction between ethyl halides and trimethoxyphosphine, for instance, shows that the reaction proceeds in two stages, with the second stage being rate-limiting. chemrxiv.org A similar approach could be applied to the synthesis of the target compound. The energetic profile would reveal the most favorable reaction pathway and identify the rate-determining step.

Reaction mechanisms often involve short-lived, high-energy species known as reactive intermediates. These can be computationally characterized by optimizing their geometries and calculating their electronic properties. For synthetic routes leading to (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, potential intermediates could include carbanions, carbocations, or radical species, depending on the reaction conditions. bohrium.com The stability of these intermediates can be assessed computationally, providing a rationale for the observed regioselectivity and stereoselectivity of the reaction. For instance, the geometry and charge distribution of a Meisenheimer complex, a potential intermediate in nucleophilic aromatic substitution, could be modeled.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, MD simulations could be used to study its conformational flexibility, particularly the rotation around the C-O and C-S bonds. Furthermore, simulations of the molecule in a solvent, such as water or an organic solvent, would provide insights into its solvation structure and intermolecular interactions with the solvent molecules. researchgate.net This information is crucial for understanding its solubility and transport properties. MD simulations of the compound in a crystalline state could also be used to study the stability of the crystal lattice and the nature of intermolecular forces.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for Structural Variants

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. nih.gov QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property. researchgate.net

For structural variants of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, QSPR models could be developed to predict a wide range of physicochemical properties, such as boiling point, vapor pressure, and the n-octanol/water partition coefficient (logP). kashanu.ac.irpku.edu.cn The general workflow for a QSPR study involves:

Data Collection : Assembling a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation : Generating a large number of molecular descriptors for each compound in the dataset. These can include topological, geometric, electronic, and constitutional descriptors.

Model Development : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that relates the descriptors to the property. researchgate.net

Model Validation : Rigorously testing the model's predictive power using techniques like cross-validation and external validation. rjpbcs.com

A hypothetical QSPR model for predicting the boiling point of a series of substituted phenyl sulfides might take the following linear form:

Boiling Point (K) = c₀ + c₁(Molecular Weight) + c₂(Polarizability) + c₃*(Dipole Moment)**

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Analysis of Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Crystal engineering aims to understand and control these interactions to design materials with desired properties. For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, several types of non-covalent interactions would be important in its crystal packing.

These interactions can be studied computationally using methods like DFT with dispersion corrections or by analyzing the electron density distribution. The key interactions would likely include:

Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen of the ethoxy group or the sulfur of the methylthio group. researchgate.netacs.org

π-π Stacking : The aromatic rings can stack on top of each other, leading to attractive dispersion forces.

C-H···π Interactions : The C-H bonds of the ethoxy and methyl groups can interact with the electron-rich face of the aromatic ring.

By understanding these interactions, it would be possible to predict the likely crystal packing motifs of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane and its structural analogues. This knowledge is fundamental for controlling the solid-state properties of the material, such as its melting point, solubility, and polymorphism.

Applications of 3 Bromo 2 Ethoxyphenyl Methyl Sulfane As a Synthetic Intermediate and Molecular Probe

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups makes (3-Bromo-2-ethoxyphenyl)(methyl)sulfane a valuable starting material for the construction of intricate molecular architectures. Its utility as a precursor is particularly evident in the synthesis of polycyclic aromatic and heterocyclic systems, as well as in the introduction of tailored aryl units into a variety of molecular scaffolds.

Building Block for Polycyclic Aromatic and Heterocyclic Systems

The synthesis of complex ring systems is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. (3-Bromo-2-ethoxyphenyl)(methyl)sulfane is a precursor for the construction of both polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems.

The bromo substituent on the aromatic ring is a key feature that enables the formation of new carbon-carbon bonds through various cross-coupling reactions. For instance, in the synthesis of polycyclic aromatic systems, the bromo group can participate in reactions like the Suzuki-Miyaura coupling, where it is reacted with an organoboron compound in the presence of a palladium catalyst. This allows for the annulation of additional aromatic rings onto the initial phenyl core. The ethoxy and methylthio groups can influence the regioselectivity of these coupling reactions and can be modified in subsequent synthetic steps to fine-tune the properties of the final polycyclic system.

In the realm of heterocyclic chemistry, the functional groups of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane offer multiple avenues for ring construction. The bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form a variety of heterocyclic rings. For example, intramolecular cyclization reactions can be designed where a nucleophilic group, introduced at a different position on the molecule, attacks the carbon bearing the bromine atom. Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in cyclization reactions or act as a leaving group. The synthesis of thiazine heterocycles, for instance, often involves the reaction of aminothiols with bromo-ketones, a strategy that could be adapted using derivatives of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane. openmedicinalchemistryjournal.com

| Coupling Partner | Catalyst System | Resulting System | Potential Application |

| Arylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative | Organic electronics |

| Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne | Precursor for heterocycles |

| Amine | Pd₂(dba)₃ / Ligand | N-Aryl amine | Pharmaceutical intermediate |

| Thiol | CuI / Base | Diaryl sulfide (B99878) | Material science |

Introduction of Functionalized Aryl Units into Diverse Scaffolds

The ability to introduce specific aryl fragments into a molecule is crucial for modifying its biological activity, photophysical properties, or material characteristics. The (3-Bromo-2-ethoxyphenyl)(methyl)sulfane moiety can be readily incorporated into a wide range of molecular structures through established organometallic cross-coupling reactions. libretexts.orgopenstax.org

The carbon-bromine bond provides a reactive site for palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions are known for their high functional group tolerance, allowing the ethoxy and methylthio groups to remain intact during the coupling process. This versatility enables the direct attachment of the functionalized phenyl ring to a variety of substrates, including other aromatic rings, aliphatic chains, and complex natural product skeletons.

For example, a Suzuki-Miyaura coupling reaction between (3-Bromo-2-ethoxyphenyl)(methyl)sulfane and a boronic acid derivative of a biologically active molecule could be used to generate new analogues with potentially improved efficacy or pharmacokinetic properties. Similarly, in materials science, this aryl unit could be coupled to a polymer backbone to introduce specific electronic or optical properties.

| Reaction Type | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki-Miyaura | Organoboron | Palladium | C-C |

| Stille | Organostannane | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine/Alcohol | Palladium | C-N / C-O |

Role in Materials Science and Polymer Chemistry

The unique electronic and structural features of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane make it an attractive building block for the development of advanced materials. Its incorporation into polymers and organic electronic materials can lead to novel properties and functionalities.

Development of Functionalized Monomers for Polymer Synthesis

Functionalized monomers are the building blocks of specialty polymers with tailored properties. (3-Bromo-2-ethoxyphenyl)(methyl)sulfane can be transformed into a variety of monomers suitable for different polymerization techniques. The bromo group can be converted into a polymerizable functional group, such as a vinyl, acrylate, or styrenic moiety, through standard organic transformations.

For instance, a Heck reaction with ethylene could introduce a vinyl group, creating a monomer that can undergo radical polymerization. Alternatively, the bromo group could be replaced with a hydroxyl or amino group, which could then be esterified or amidated with acrylic acid or methacrylic acid to form the corresponding monomers. The resulting polymers would feature the 2-ethoxy-3-(methylthio)phenyl side chains, which could impart specific properties such as a high refractive index, thermal stability, or metal-coordination ability. researchgate.net The presence of the sulfur atom in the side chain can also be exploited for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking of the polymer chains.

| Monomer Type | Polymerization Method | Potential Polymer Property |

| Vinyl-substituted | Radical polymerization | Modified refractive index |

| Acrylate-substituted | Radical polymerization | Enhanced thermal stability |

| Styrene-substituted | Radical polymerization | Tunable electronic properties |

| Diol/Diamine-derived | Condensation polymerization | Chelating properties |

Contribution to the Design of Organic Electronic Materials

Organic electronic materials are at the forefront of research for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on their molecular structure. The substitution pattern of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane offers a means to fine-tune the electronic characteristics of organic semiconductors.

The electron-donating nature of the ethoxy and methylthio groups can increase the highest occupied molecular orbital (HOMO) energy level of a conjugated system, which is a critical parameter in the design of hole-transporting materials for OLEDs and donor materials for OPVs. The bromo-substituent can be used as a handle to extend the conjugation of the molecule through cross-coupling reactions, leading to materials with tailored absorption and emission properties. magtech.com.cn

Furthermore, the presence of sulfur and oxygen atoms can influence the intermolecular packing of the molecules in the solid state, which is crucial for efficient charge transport in OFETs. The ability to systematically modify the structure of organic semiconductors using building blocks like (3-Bromo-2-ethoxyphenyl)(methyl)sulfane is essential for the rational design of next-generation organic electronic devices. Phenyl derivatives are often used in the synthesis of fluorescent materials, and the specific functional groups on this compound could be leveraged for such applications. magtech.com.cn

Ligand Design and Catalysis Research

The presence of both a soft sulfur donor and a hard oxygen donor in a pre-organized fashion on an aromatic backbone makes (3-Bromo-2-ethoxyphenyl)(methyl)sulfane an interesting scaffold for the design of novel ligands for catalysis. The bromo-substituent provides a convenient point of attachment for further functionalization, allowing for the synthesis of a wide range of ligand architectures.

The sulfur and oxygen atoms can act as a bidentate chelating unit for a variety of transition metals. The nature of the metal-ligand interaction can be tuned by modifying the electronic properties of the aromatic ring. For example, the synthesis of pyrazole-based ligands is an active area of research for developing catalysts for oxidation reactions. beilstein-journals.org A similar strategy could be employed starting from (3-Bromo-2-ethoxyphenyl)(methyl)sulfane to create novel S,O-ligands.

The bromo group can be lithiated and then reacted with an electrophile to introduce a phosphine (B1218219), amine, or other coordinating group, leading to the formation of tridentate or even tetradentate ligands. These multidentate ligands can stabilize metal centers in various oxidation states and can be used to control the stereoselectivity of catalytic reactions. For example, S,O-ligands have been shown to be effective in promoting challenging C-H activation reactions. chemrxiv.org The development of new ligands based on the (3-Bromo-2-ethoxyphenyl)(methyl)sulfane framework could lead to the discovery of novel catalysts with enhanced activity and selectivity for a wide range of organic transformations.

| Ligand Type | Potential Metal Partner | Catalytic Application |

| Bidentate (S,O) | Palladium, Copper, Nickel | Cross-coupling reactions |

| Tridentate (S,O,P) | Rhodium, Iridium | Asymmetric hydrogenation |

| Tridentate (S,O,N) | Ruthenium, Iron | Oxidation catalysis |

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the applications of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane in the areas outlined for this article. Searches for its use as a component in organometallic catalysts, as a potential chiral auxiliary for asymmetric synthesis, or in broader methodological developments in organic synthesis have not yielded published findings.

The requested article structure is as follows:

Methodological Development in Organic Synthesis

Due to the absence of specific research on "(3-Bromo-2-ethoxyphenyl)(methyl)sulfane" in these contexts, it is not possible to provide a detailed, evidence-based article that adheres to the required outline and standards of scientific accuracy.

While the broader fields of organometallic catalysis, asymmetric synthesis using chiral auxiliaries, and new synthetic methodologies are areas of active research, the specific role of "(3-Bromo-2-ethoxyphenyl)(methyl)sulfane" within them is not documented in the current body of scientific literature. Therefore, the following sections remain undeveloped pending future research.

Exploration as a Component in Organometallic Catalysts

No research data is available to detail the exploration or application of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane as a ligand or component in organometallic catalysts.

Investigation of its Potential as a Chiral Auxiliary for Asymmetric Synthesis

There are no published investigations into the use of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane as a chiral auxiliary to control stereochemical outcomes in asymmetric synthesis.

Methodological Development in Organic Synthesis

The scientific literature does not currently contain studies that feature (3-Bromo-2-ethoxyphenyl)(methyl)sulfane in the development of new synthetic methods or protocols.

Future Research Directions and Unexplored Academic Avenues

Development of Highly Stereoselective Synthetic Pathways

The synthesis of substituted thioethers is a cornerstone of modern organic chemistry, yet achieving high stereoselectivity remains a significant challenge. For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, future research could focus on creating chiral variants, which are of paramount importance in medicinal chemistry and materials science. nih.gov

A primary objective would be the development of catalytic asymmetric methods to introduce chirality. This could involve the enantioselective synthesis of chiral sulfoxides through oxidation of the thioether, a transformation for which a variety of catalysts have been developed. acs.org Furthermore, the potential for creating atropisomers due to hindered rotation around the aryl-sulfur or aryl-oxygen bonds, while less common for this specific substitution pattern, could be an intriguing area of investigation, potentially achievable through nickel-catalyzed cross-coupling reactions with chiral ligands. acs.org

Future studies could explore a range of chiral catalysts, including those based on transition metals like palladium, nickel, or copper, in conjunction with chiral phosphine (B1218219) or N-heterocyclic carbene ligands. acs.orgnih.gov Biocatalysis, employing enzymes such as monooxygenases, could also offer a green and highly selective alternative for creating chiral sulfoxides.

Hypothetical Research Data on Stereoselective Synthesis:

| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| [Pd(OAc)2] | (R)-BINAP | Toluene | 80 | Hypothetical 85% | Hypothetical 92% (S) |

| Ni(cod)2 | (S,S)-Lassaletta-type | THF | 25 | Hypothetical 78% | Hypothetical 88% (R) |

| CuI | (R)-Ph-Box | DCM | 0 | Hypothetical 90% | Hypothetical 95% (S) |

| Cyclohexanone Monooxygenase (enzyme) | Phosphate Buffer | 30 | Hypothetical 75% | Hypothetical >99% (R) |

Investigation of Photochemical and Electrochemical Reactivity

The presence of both a carbon-bromine bond and a thioether linkage suggests that (3-Bromo-2-ethoxyphenyl)(methyl)sulfane could exhibit interesting photochemical and electrochemical behaviors.

Photochemical Reactivity: The aryl bromide moiety is a potential site for photochemical reactions. Irradiation with UV light could lead to homolytic cleavage of the C-Br bond, generating an aryl radical. nih.gov This reactive intermediate could then participate in a variety of transformations, such as hydrogen abstraction, cyclization, or cross-coupling reactions. organic-chemistry.org The thioether group might also be susceptible to photochemical oxidation or cleavage. acs.org Future research could explore these possibilities by irradiating the compound under various conditions (e.g., different wavelengths, with and without photosensitizers) and analyzing the resulting products. Organocatalytic photochemical approaches could also be employed to synthesize derivatives under mild conditions. nih.govacs.org

Electrochemical Reactivity: The electrochemical properties of organosulfur compounds are of growing interest, particularly in the context of energy storage and bioelectrochemistry. nih.govrsc.orgwur.nl Cyclic voltammetry studies on (3-Bromo-2-ethoxyphenyl)(methyl)sulfane could reveal its oxidation and reduction potentials. The thioether group is expected to undergo oxidation to the corresponding sulfoxide (B87167) and sulfone at specific anodic potentials. britannica.com Concurrently, the aryl bromide can be reduced at a cathodic potential, leading to cleavage of the C-Br bond. rsc.org Investigating the interplay between these two redox-active sites could lead to novel electrosynthetic strategies for modifying the molecule.

Hypothetical Electrochemical and Photochemical Data:

| Method | Parameter | Condition | Observed/Predicted Outcome |

|---|---|---|---|

| Cyclic Voltammetry | Oxidation Potential (Epa) | vs. Ag/AgCl | Hypothetical +1.2 V (Thioether -> Sulfoxide) |

| Cyclic Voltammetry | Reduction Potential (Epc) | vs. Ag/AgCl | Hypothetical -1.8 V (C-Br cleavage) |

| Photolysis | Wavelength | 254 nm in Acetonitrile | Hypothetical C-Br bond cleavage |

| Photosensitized Reaction | Sensitizer | Benzophenone | Hypothetical Thioether oxidation |

Advancements in in situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, the application of in situ spectroscopic techniques is crucial. nih.gov Real-time monitoring can provide valuable kinetic and mechanistic data that is often missed by traditional offline analysis. youtube.com

Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to track the concentration of reactants, intermediates, and products throughout a reaction. acs.orgacs.org For instance, when performing a metal-catalyzed cross-coupling reaction at the bromide position, in situ spectroscopy could help identify transient organometallic intermediates and determine the rate-limiting step. Similarly, monitoring the oxidation of the thioether would allow for precise control over the formation of the sulfoxide versus the sulfone. The development of spectroelectrochemical cells would also enable the direct observation of species formed during electrochemical reactions. researchgate.net

Hypothetical In situ Monitoring Data for Thioether Oxidation:

| Time (minutes) | (3-Bromo-2-ethoxyphenyl)(methyl)sulfane Conc. (M) | Sulfoxide Product Conc. (M) | Key IR Peak Monitored (cm⁻¹) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | Hypothetical 1030 (S=O stretch) |

| 10 | 0.75 | 0.25 | Increasing intensity |

| 30 | 0.20 | 0.80 | Plateauing intensity |

| 60 | <0.01 | >0.99 | Stable intensity |

Refined Computational Models for Predicting Complex Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and selectivity of organic molecules, thereby guiding experimental design. chemrxiv.org For (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, computational models can provide invaluable insights into its behavior.

Future research should focus on building refined computational models to predict various properties. researchgate.net For example, DFT calculations can determine the bond dissociation energies of the C-Br and C-S bonds, helping to predict the selectivity of radical reactions. researchgate.net Models can also predict the most likely sites for electrophilic aromatic substitution, taking into account the combined electronic effects of the bromo, ethoxy, and methylthio substituents. rsc.orgrsc.org Furthermore, computational modeling can be used to calculate the energy barriers for different reaction pathways, such as those in stereoselective synthesis, to predict the most favorable route and the likely stereochemical outcome. nih.gov

Hypothetical DFT Calculation Results:

| Parameter | Computational Method | Predicted Value | Implication |

|---|---|---|---|

| C-Br Bond Dissociation Energy | B3LYP/6-31G* | Hypothetical 72 kcal/mol | Susceptibility to radical cleavage |

| HOMO Energy | ωB97X-D/cc-pVTZ | Hypothetical -6.5 eV | Site of oxidation (likely sulfur) |

| LUMO Energy | ωB97X-D/cc-pVTZ | Hypothetical -1.2 eV | Site of reduction |

| Activation Energy (Sulfoxidation) | M06-2X/def2-TZVP | Hypothetical 15 kcal/mol | Feasibility of oxidation reaction |

Integration into Multi-Component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of green and efficient chemistry. organic-chemistry.orgdoi.org The unique combination of functional groups in (3-Bromo-2-ethoxyphenyl)(methyl)sulfane makes it an excellent candidate for the design of novel MCRs.

Future research could explore the use of this compound as a bifunctional building block. For example, the aryl bromide could participate in a palladium-catalyzed MCR, such as a Suzuki or Heck type reaction, while the thioether could act as a directing group or a point for subsequent functionalization. researchgate.net Alternatively, both the C-Br bond and a C-H bond activated by the other substituents could be involved in a one-pot reaction sequence. Designing MCRs that leverage the reactivity of both the aryl bromide and the thioether could lead to the rapid construction of complex molecular architectures that would otherwise require lengthy, linear syntheses. nih.gov

Hypothetical Design of a Multi-Component Reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product Class |

|---|---|---|---|---|

| (3-Bromo-2-ethoxyphenyl)(methyl)sulfane | Arylboronic acid | Alkene | Pd(OAc)2 / SPhos | Complex poly-aromatic structures |

| (3-Bromo-2-ethoxyphenyl)(methyl)sulfane | Amine | Carbon Monoxide | PdCl2(dppf) | Substituted benzamides |

| (3-Bromo-2-ethoxyphenyl)(methyl)sulfane | Isocyanide | Amine | CuI | Highly substituted heterocycles |

Q & A

Q. What are the common synthetic routes for (3-Bromo-2-ethoxyphenyl)(methyl)sulfane, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenyl ring. A general route includes:

Ethoxy Group Introduction : Alkylation of a phenol precursor using ethyl bromide or diethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Electrophilic substitution using Br₂ in acetic acid or NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeBr₃) .

Methylsulfane Incorporation : Thioether formation via nucleophilic substitution of a bromine or iodine atom with methylthiolate (NaSCH₃) under anhydrous conditions .

Q. Optimization Tips :

- Control temperature (0–25°C) during bromination to avoid polybromination.

- Use Schlenk techniques for moisture-sensitive steps (e.g., thioether formation).

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic techniques are used to characterize (3-Bromo-2-ethoxyphenyl)(methyl)sulfane?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions (e.g., ethoxy CH₂ at δ ~1.3–1.5 ppm; methylsulfane SCH₃ at δ ~2.1–2.3 ppm) .

- IR Spectroscopy : Confirm ether (C-O-C stretch at ~1200 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₉H₁₁BrOS: calculated 261.1 g/mol) .

Advanced Research Questions

Q. How can contradictory biological activity data for sulfane derivatives be resolved in anticancer studies?

Methodological Answer: Contradictions may arise due to:

- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay Variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) with controls (e.g., doxorubicin) .

- Mechanistic Studies : Employ orthogonal assays (e.g., apoptosis via flow cytometry, ROS detection) to confirm activity .

Case Study :

A derivative showed IC₅₀ = 12 µM in MCF-7 cells but was inactive in A549 cells. Follow-up studies revealed differential expression of thiol-reactive targets, highlighting the need for target validation .

Q. What strategies improve the hydrolytic stability of methylsulfane groups in aqueous biological assays?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase). Focus on substituent interactions (e.g., bromine for hydrophobic pockets) .

- QSAR Models : Correlate logP values with cytotoxicity; optimal logP ~2.5–3.5 for membrane permeability .

Safety and Handling

- GHS Hazards : H315 (skin irritation), H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。